molecular formula C16H12N2O3S B7476588 (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate

(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate

Cat. No.: B7476588
M. Wt: 312.3 g/mol
InChI Key: DTOOTWWVDCXGRY-UHFFFAOYSA-N
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Description

(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOTWWVDCXGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminothiophenol and aromatic aldehydes in the presence of a catalyst such as BiCl5 . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure (5 MPa) has been reported to yield various benzothiazoles in good yields .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Medicine: In medicine, this compound has shown potential as an anti-inflammatory and neuroprotective agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and neurodegeneration is of particular interest .

Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and plant growth regulators. Their diverse applications make them valuable in various industrial processes .

Mechanism of Action

The mechanism of action of (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced inflammation or neuroprotection, depending on the target enzyme .

Comparison with Similar Compounds

Uniqueness: (2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate is unique due to its specific structure, which allows for diverse chemical modifications and interactions with various biological targets. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry .

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